Cas no 22633-33-6 (Methyl 3,5-dinitrosalicylate)

Methyl 3,5-dinitrosalicylate 化学的及び物理的性質
名前と識別子
-
- methyl 3,5-dinitrosalicylate
- 3,5-Dinitro Salicylic Acid Methyl Ester
- 3,5-DINITROMETHYLSALICYLATE
- Methyl 2-hydroxy-3,5-dinitrobenzoate
- Methyl 3,5-Dinitrosa
- Methyl 3,5-dinitro-2-hydroxybenzoate
- 3,5-Dinitrosalicyclic acid methy ester
- Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester
- Benzoic acid,2-hydroxy-3,5-dinitro-, methyl ester
- 3,5-Dinitrosalicylic acid methyl ester
- 3, methyl ester
- 3,5-Dinitrosalicylic acid, methyl ester
- Salicylic acid, 3,5-dinitro-, methyl ester
- 3,5-DINITROMETHYLSALI
- 22633-33-6
- J-519755
- AC7910
- AC-29755
- FT-0638244
- methyl 2-hydroxy-3, 5-dinitrobenzoate
- Salicylic acid,5-dinitro-, methyl ester
- SCHEMBL591200
- EINECS 245-144-7
- MFCD00017561
- NSC 203306
- CS-0315028
- AS-9544
- NSC-203306
- AKOS000266576
- NSC203306
- RQ5L227PAH
- NS00027236
- DTXSID6066816
- 3,5-Dinitrosalicyclicacidmethyester
- UNII-RQ5L227PAH
- SY056856
- InChI=1/C8H6N2O7/c1-17-8(12)5-2-4(9(13)14)3-6(7(5)11)10(15)16/h2-3,11H,1H
- 3,5-Dinitro Salicylic Acid Methyl Ester; NSC 203306
- STK365897
- DB-045956
- ALBB-019690
- UMELTKSLWXJXNZ-UHFFFAOYSA-N
- DTXCID3036733
- Methyl 3,5-dinitrosalicylate
-
- MDL: MFCD00017561
- インチ: 1S/C8H6N2O7/c1-17-8(12)5-2-4(9(13)14)3-6(7(5)11)10(15)16/h2-3,11H,1H3
- InChIKey: UMELTKSLWXJXNZ-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C(=C([H])C(=C([H])C=1C(=O)OC([H])([H])[H])[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 242.01800
- どういたいしつりょう: 242.01750053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- ひょうめんでんか: 0
- 互変異性体の数: 5
- トポロジー分子極性表面積: 138
じっけんとくせい
- ゆうかいてん: 125-127
- PSA: 138.17000
- LogP: 2.04160
Methyl 3,5-dinitrosalicylate セキュリティ情報
Methyl 3,5-dinitrosalicylate 税関データ
- 税関コード:2918290000
- 税関データ:
中国税関コード:
2918290000概要:
2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%
Methyl 3,5-dinitrosalicylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D685500-5g |
Methyl 3,5-Dinitrosalicylate |
22633-33-6 | 95% | 5g |
$130 | 2024-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-263599-1 g |
Methyl 3,5-dinitrosalicylate, |
22633-33-6 | 1g |
¥1,609.00 | 2023-07-10 | ||
abcr | AB235283-5g |
Methyl 3,5-dinitrosalicylate, 95%; . |
22633-33-6 | 95% | 5g |
€173.50 | 2024-04-18 | |
1PlusChem | 1P003S4P-1g |
Methyl 2-hydroxy-3,5-dinitrobenzoate |
22633-33-6 | 1g |
$77.00 | 2024-05-24 | ||
1PlusChem | 1P003S4P-5g |
Methyl 2-hydroxy-3,5-dinitrobenzoate |
22633-33-6 | 5g |
$155.00 | 2024-05-24 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY056856-1g |
Methyl 3,5-Dinitrosalicylate |
22633-33-6 | ≥95% | 1g |
¥387.10 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_518066-10g |
methyl 2-hydroxy-3,5-dinitrobenzoate |
22633-33-6 | 10g |
¥4400.00 | 2024-08-09 | ||
A2B Chem LLC | AB75625-1g |
Methyl 2-hydroxy-3,5-dinitrobenzoate |
22633-33-6 | 1g |
$2725.00 | 2024-04-20 | ||
eNovation Chemicals LLC | D685500-5g |
Methyl 3,5-Dinitrosalicylate |
22633-33-6 | 95% | 5g |
$130 | 2025-02-18 | |
TRC | M303775-100mg |
Methyl 3,5-Dinitrosalicylate |
22633-33-6 | 100mg |
$ 133.00 | 2023-09-07 |
Methyl 3,5-dinitrosalicylate 関連文献
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1. 599. 4-Hydroxyisophthalic acidS. E. Hunt,J. Idris Jones,A. S. Lindsey J. Chem. Soc. 1956 3099
-
P. P. J. Mulder,T. Zuidema,N. G. M. Keestra,P. J. F. Kooij,I. J. W. Elbers,J. A. van Rhijn Analyst 2005 130 763
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3. Participation of o-carboxylate groups in aromatic nucleophilic substitutionR. Muthukrishnan,R. Kannan,S. Swaminathan J. Chem. Soc. Perkin Trans. 1 1973 2949
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4. DISAL glycosyl donors for efficient glycosylations under acidic conditions: Application to solid-phase oligosaccharide synthesis1,2Lars Petersen,Knud J. Jensen J. Chem. Soc. Perkin Trans. 1 2001 2175
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Kim Larsen,Kasper Worm-Leonhard,Peter Olsen,Andreas Hoel,Knud J. Jensen Org. Biomol. Chem. 2005 3 3966
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6. O-Glycosylations under neutral or basic conditionsKnud J. Jensen J. Chem. Soc. Perkin Trans. 1 2002 2219
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7. Intramolecular base catalysed hydrolysis of ortho-hydroxyaryl esters: the anomalous position of methyl 3,5-dinitrosalicylate on the Linear Free Energy Relationship plotAlexei U. Moozyckine,D. Martin Davies J. Chem. Soc. Perkin Trans. 2 2002 1158
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Jane B. Laursen,Lars Petersen,Knud J. Jensen,John Nielsen Org. Biomol. Chem. 2003 1 3147
-
B. B. Wheals,R. E. Weston Analyst 1971 96 78
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10. Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethersR. Muthukrishnan,R. Kannan,S. Swaminathan J. Chem. Soc. Chem. Commun. 1972 358
Methyl 3,5-dinitrosalicylateに関する追加情報
Methyl 3,5-dinitrosalicylate (CAS No. 22633-33-6): A Comprehensive Overview
Methyl 3,5-dinitrosalicylate, with the chemical formula C₇H₆N₂O₆ and CAS number 22633-33-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its nitro and ester functional groups, has garnered attention due to its versatile applications in synthetic chemistry and potential therapeutic properties.
The structure of Methyl 3,5-dinitrosalicylate consists of a salicylic acid backbone substituted with two nitro groups at the 3rd and 5th positions, further modified by an ester group at the 1st position. This unique structural configuration imparts distinct chemical reactivity and makes it a valuable intermediate in various chemical syntheses. The presence of multiple nitro groups enhances its utility in electrophilic aromatic substitution reactions, making it a preferred choice for researchers exploring novel synthetic pathways.
In recent years, Methyl 3,5-dinitrosalicylate has been extensively studied for its potential applications in medicinal chemistry. The nitro groups in its structure can be selectively reduced to amine functionalities, which are crucial in the synthesis of bioactive molecules. This property has been exploited in the development of novel drug candidates targeting various diseases, including inflammatory disorders and infectious diseases.
One of the most compelling aspects of Methyl 3,5-dinitrosalicylate is its role as a precursor in the synthesis of heterocyclic compounds. Heterocycles are fundamental structures in many pharmaceuticals and agrochemicals due to their biological activity. Researchers have leveraged the reactivity of the nitro groups to introduce diverse functional moieties into the salicylic acid scaffold, leading to the discovery of several promising lead compounds. These efforts have been particularly fruitful in the development of antimicrobial agents and anti-inflammatory drugs.
The compound's stability under various reaction conditions makes it an ideal candidate for multi-step synthetic protocols. Its ability to undergo nucleophilic substitution reactions while maintaining structural integrity has been utilized in the construction of complex molecular architectures. This has opened up new avenues for drug design, allowing chemists to explore intricate molecular frameworks with potential therapeutic benefits.
Recent advancements in computational chemistry have further enhanced the understanding of Methyl 3,5-dinitrosalicylate's reactivity. Molecular modeling studies have provided insights into how the nitro groups influence electronic distributions and interaction with biological targets. These insights have guided experimental design, leading to more efficient synthetic routes and improved yields of target compounds. The integration of experimental data with computational predictions has become a cornerstone in modern drug discovery processes.
The pharmaceutical industry has shown particular interest in Methyl 3,5-dinitrosalicylate due to its potential as an intermediate in producing novel therapeutics. Its structural features allow for modifications that can fine-tune pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. This flexibility has been instrumental in developing drugs with enhanced efficacy and reduced side effects.
Moreover, Methyl 3,5-dinitrosalicylate has found applications beyond pharmaceuticals. In materials science, it serves as a building block for synthesizing polymers with specialized properties. These polymers exhibit unique characteristics such as high thermal stability and chemical resistance, making them suitable for advanced industrial applications.
The environmental impact of using Methyl 3,5-dinitrosalicylate has also been a subject of research. Efforts have been made to develop greener synthetic methods that minimize waste and reduce energy consumption. These initiatives align with global trends toward sustainable chemistry practices, ensuring that the compound's production is both efficient and environmentally friendly.
In conclusion, Methyl 3,5-dinitrosalicylate (CAS No. 22633-33-6) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs and materials. As research continues to uncover its potential applications, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.
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